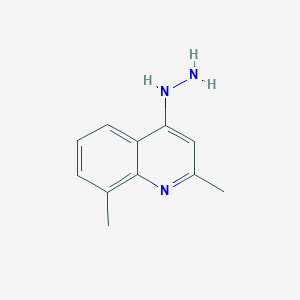

2,8-Dimethyl-4-Hydrazinoquinoline

描述

Structural Characterization of 2,8-Dimethyl-4-Hydrazinoquinoline

Molecular Geometry and Crystallographic Analysis

The molecular geometry of this compound exhibits a planar quinoline ring system with specific substitution patterns that influence its overall three-dimensional structure. Crystallographic studies of related hydrazinoquinoline derivatives provide valuable insights into the structural characteristics of this compound family. The quinoline ring system maintains an effectively planar configuration, with maximum deviations typically not exceeding 0.025 angstroms from the mean plane. This planarity is crucial for the compound's electronic properties and potential biological activities.

The hydrazine substituent at the 4-position introduces conformational flexibility to the molecule, with the nitrogen-nitrogen bond capable of adopting various orientations relative to the quinoline plane. X-ray crystallographic analysis of similar compounds reveals that the hydrazine moiety often orientates over the quinoline residue, forming stabilizing intramolecular interactions. The methyl substituents at positions 2 and 8 provide steric bulk that influences the overall molecular packing in crystalline form and affects intermolecular interactions.

Crystallographic parameters for related quinoline hydrazine derivatives indicate monoclinic crystal systems with specific space groups that accommodate the molecular geometry effectively. The unit cell dimensions and molecular packing arrangements are influenced by hydrogen bonding interactions involving the hydrazine nitrogen atoms and potential π-π stacking interactions between quinoline rings. These structural features contribute to the stability of the crystalline form and influence the physical properties of the compound.

The molecular architecture of this compound can be understood through comparison with structurally related compounds. The presence of methyl groups at positions 2 and 8 creates a specific substitution pattern that distinguishes this compound from other hydrazinoquinoline derivatives. The spatial arrangement of these substituents affects the electronic distribution within the molecule and influences its chemical reactivity patterns.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance Spectral Signatures

Nuclear magnetic resonance spectroscopy provides definitive structural confirmation for this compound through characteristic resonance patterns of its constituent atoms. Proton nuclear magnetic resonance spectroscopy reveals distinct signals corresponding to the methyl groups at positions 2 and 8, which appear as singlets in the aliphatic region of the spectrum. The aromatic protons of the quinoline ring system exhibit characteristic coupling patterns that allow for unambiguous assignment of their positions within the molecular framework.

The hydrazine protons typically appear as broad signals due to rapid exchange processes and coupling with nitrogen nuclei. These signals may be observed in the range of 4-6 parts per million, depending on the specific chemical environment and hydrogen bonding interactions. The chemical shifts of aromatic protons provide information about the electronic environment of the quinoline ring system and the influence of substituents on electron density distribution.

Carbon-13 nuclear magnetic resonance spectroscopy offers complementary structural information through the observation of all carbon atoms within the molecule. The quinoline carbon atoms exhibit characteristic chemical shifts in the aromatic region, while the methyl carbon signals appear in the aliphatic region around 20-25 parts per million. The carbon bearing the hydrazine substituent typically shows a distinctive downfield shift compared to unsubstituted quinoline carbons due to the electron-withdrawing effect of the nitrogen atoms.

Two-dimensional nuclear magnetic resonance techniques provide additional structural confirmation through correlation spectroscopy experiments that establish connectivity patterns between atoms. These advanced techniques allow for complete assignment of all nuclear magnetic resonance signals and confirmation of the proposed molecular structure through spatial proximity relationships observed in nuclear Overhauser effect spectroscopy experiments.

Infrared Vibrational Mode Assignments

Infrared spectroscopy provides crucial information about the functional groups present in this compound through characteristic vibrational frequencies. The hydrazine nitrogen-hydrogen stretching vibrations typically appear in the range of 3200-3400 wavenumbers, often as broad bands due to hydrogen bonding interactions. These bands are particularly diagnostic for confirming the presence of the hydrazine moiety and can provide information about its involvement in intermolecular hydrogen bonding.

The quinoline carbon-nitrogen stretching vibrations appear around 1600-1650 wavenumbers and are characteristic of the aromatic nitrogen heterocycle. These bands may shift depending on the electronic effects of substituents and can provide insight into the electronic properties of the quinoline ring system. The carbon-carbon stretching vibrations of the aromatic ring appear in multiple bands throughout the 1400-1600 wavenumber region, creating a characteristic fingerprint for the quinoline moiety.

The methyl group vibrations contribute multiple bands to the infrared spectrum, including carbon-hydrogen stretching modes around 2900-3000 wavenumbers and deformation modes in the 1350-1450 wavenumber region. The specific pattern of these bands can provide information about the conformation and environment of the methyl substituents. Out-of-plane bending vibrations of aromatic carbon-hydrogen bonds appear in the 800-900 wavenumber region and can provide information about the substitution pattern of the quinoline ring.

Comparative analysis of infrared spectra for related hydrazinoquinoline derivatives reveals systematic trends in vibrational frequencies that correlate with structural modifications. The presence of electron-donating or electron-withdrawing substituents affects the frequencies of quinoline ring vibrations through electronic effects transmitted through the conjugated system.

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides molecular weight confirmation and structural information through characteristic fragmentation patterns of this compound. The molecular ion peak appears at mass-to-charge ratio 187, corresponding to the molecular weight of the compound. This parent ion peak is often accompanied by characteristic isotope patterns that confirm the molecular formula and the presence of nitrogen atoms.

The fragmentation pattern typically involves initial loss of the hydrazine moiety, resulting in a major fragment corresponding to the dimethylquinoline core structure. This fragmentation pathway reflects the relative weakness of the carbon-nitrogen bond connecting the hydrazine group to the quinoline ring. Secondary fragmentation may involve loss of methyl groups from positions 2 and 8, producing characteristic fragment ions that confirm the substitution pattern.

The base peak in the mass spectrum often corresponds to a stable quinoline fragment ion that retains the aromatic stability of the heterocyclic system. Additional fragment ions may result from ring fragmentation processes that provide structural information about the quinoline framework. The relative intensities of these fragment ions can provide insights into the stability of different molecular regions and the preferred fragmentation pathways.

Tandem mass spectrometry experiments can provide additional structural confirmation through collision-induced dissociation of selected parent ions. These experiments allow for detailed analysis of fragmentation mechanisms and can distinguish between isomeric structures that may have similar molecular weights but different connectivity patterns.

Computational Modeling of Electronic Structure

Density Functional Theory Calculations

Density functional theory calculations provide detailed insights into the electronic structure and properties of this compound through quantum mechanical modeling approaches. These calculations can predict optimized molecular geometries that complement experimental structural data and provide information about conformational preferences and energetics. The calculated bond lengths and angles typically show excellent agreement with experimental crystallographic data when appropriate basis sets and functionals are employed.

Electronic properties calculations reveal the frontier molecular orbital energies and their spatial distributions within the molecule. The highest occupied molecular orbital typically exhibits significant electron density on the hydrazine nitrogen atoms and the quinoline ring system, reflecting the electron-rich nature of these regions. The lowest unoccupied molecular orbital often shows contributions from the quinoline ring system, particularly in regions that would be susceptible to electrophilic attack.

Electrostatic potential surface calculations provide visualization of the charge distribution within the molecule and can predict sites that are likely to participate in intermolecular interactions. These calculations often reveal negative electrostatic potential regions near the nitrogen atoms, indicating their potential as hydrogen bond acceptors or coordination sites for metal ions. Positive regions may appear near hydrogen atoms, particularly those on the hydrazine moiety.

Vibrational frequency calculations can predict infrared and Raman spectra that can be compared with experimental data for structural confirmation. These calculations often provide more detailed mode assignments than experimental analysis alone and can identify vibrational modes that may be weak or overlapped in experimental spectra. The calculated frequencies typically require scaling factors to account for anharmonicity and basis set limitations.

Molecular Orbital Configuration Analysis

Molecular orbital analysis of this compound reveals the electronic structure underlying its chemical properties and reactivity patterns. The bonding molecular orbitals show significant delocalization across the quinoline ring system, contributing to the aromatic stability of this heterocyclic framework. The nitrogen lone pairs in both the quinoline and hydrazine moieties occupy distinct molecular orbitals with different energies and spatial distributions.

The quinoline nitrogen lone pair typically resides in a molecular orbital with significant s-character, making it less available for coordination compared to the hydrazine nitrogen atoms. The hydrazine nitrogen-nitrogen bond exhibits partial multiple bond character due to orbital overlap between adjacent nitrogen atoms, which influences the conformation and reactivity of this functional group.

Analysis of the molecular orbital coefficients reveals the relative contributions of different atomic orbitals to each molecular orbital. The highest occupied molecular orbitals often show significant contributions from the hydrazine nitrogen atoms, consistent with their role as the most nucleophilic sites in the molecule. The quinoline ring carbons contribute to various molecular orbitals depending on their position and electronic environment.

The electronic transition analysis based on molecular orbital calculations can predict ultraviolet-visible absorption spectra and provide assignments for observed electronic transitions. The lowest energy transitions typically involve promotion of electrons from nitrogen-centered orbitals to quinoline ring-centered orbitals, corresponding to charge transfer transitions that may be observed experimentally. Higher energy transitions often involve π to π* excitations within the quinoline aromatic system.

属性

IUPAC Name |

(2,8-dimethylquinolin-4-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c1-7-4-3-5-9-10(14-12)6-8(2)13-11(7)9/h3-6H,12H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDMSDOXCZHKTDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=CC(=N2)C)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10332905 | |

| Record name | 4-hydrazino-2,8-dimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10332905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49612-06-8 | |

| Record name | 4-hydrazino-2,8-dimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10332905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions: 2,8-Dimethyl-4-Hydrazinoquinoline can be synthesized by reacting 4-chloro-2,8-dimethylquinoline with hydrazine hydrate . The reaction typically occurs in a solvent such as ethanol or methanol under reflux conditions. The reaction yields this compound as the primary product.

化学反应分析

Types of Reactions: 2,8-Dimethyl-4-Hydrazinoquinoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can yield hydrazine derivatives.

Substitution: The hydrazino group can be substituted with other functional groups to form a variety of derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.

Major Products: The major products formed from these reactions include various quinoline derivatives, hydrazine derivatives, and substituted quinolines .

科学研究应用

2,8-Dimethyl-4-Hydrazinoquinoline has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound has shown potential as an antimicrobial agent, with activity against various bacterial and fungal strains.

Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.

Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

作用机制

The mechanism of action of 2,8-Dimethyl-4-Hydrazinoquinoline involves its interaction with cellular components such as DNA and proteins. The compound can form covalent bonds with nucleophilic sites on DNA, leading to the inhibition of DNA replication and transcription . Additionally, it can interact with enzymes and other proteins, disrupting their normal function and leading to cell death .

相似化合物的比较

Comparison with Similar Compounds

The structural and functional attributes of 2,8-dimethyl-4-hydrazinoquinoline can be contextualized by comparing it to three closely related analogs:

7-Chloro-2,8-dimethyl-4-hydrazinoquinoline hydrochloride

- Molecular Formula : C₁₁H₁₂ClN₃·HCl

- Molecular Weight : 258.15 g/mol.

- The hydrochloride salt improves solubility in polar solvents compared to the free base form of this compound.

- Applications : This derivative is flagged in safety data sheets (SDS) for hazardous handling, indicating reactive or toxic properties under specific conditions.

6-Chloro-2,8-dimethyl-4-hydrazinoquinoline hydrochloride

- Molecular Formula : C₁₁H₁₃Cl₂N₃

- Molecular Weight : 258.15 g/mol.

- Key Differences: Chlorine substitution at the 6-position alters steric and electronic effects on the quinoline ring, which may influence binding affinity in drug-receptor interactions.

7-Fluoro-4-hydrazinylquinoline

- Molecular Formula : C₉H₈FN₃ (inferred from structural analogs).

- Unlike this compound, this compound lacks methyl groups at the 2- and 8-positions, reducing steric hindrance and possibly increasing reactivity.

Table 1: Comparative Analysis of this compound and Analogs

Research Findings and Implications

- Synthetic Challenges: The discontinuation of 7-fluoro-4-hydrazinylquinoline highlights difficulties in stabilizing fluorine-containing quinoline derivatives. Chlorinated analogs, while more stable, require stringent safety protocols due to hazardous classifications.

- Biological Activity: Chlorine and methyl groups enhance lipophilicity, which correlates with improved antimicrobial activity in quinoline derivatives. However, these modifications may also increase cytotoxicity, necessitating structural optimization.

- Regulatory Status: None of these compounds are approved for direct human use, emphasizing their role as intermediates in drug discovery.

生物活性

2,8-Dimethyl-4-hydrazinoquinoline (DMHQ) is a heterocyclic compound that has attracted significant attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C11H13N3

- Molecular Weight : 187.24 g/mol

- Structure : The compound features a quinoline ring with hydrazino substitution at the 4-position and methyl groups at the 2 and 8 positions, contributing to its unique reactivity and biological properties.

DMHQ exhibits its biological effects primarily through:

- DNA Interaction : The compound can form covalent bonds with nucleophilic sites on DNA, inhibiting replication and transcription processes, which is crucial in cancer cell proliferation .

- Antimicrobial Activity : DMHQ has demonstrated effectiveness against various bacterial and fungal strains, likely due to its ability to disrupt cellular processes .

Antimicrobial Properties

Research indicates that DMHQ possesses significant antimicrobial activity. It has been tested against a range of pathogens, showing effectiveness in inhibiting growth:

| Microorganism | Activity Observed |

|---|---|

| Escherichia coli | Inhibition of growth |

| Staphylococcus aureus | Effective against resistant strains |

| Candida albicans | Antifungal activity |

The compound's mechanism involves disrupting the integrity of microbial cell walls and interfering with metabolic pathways .

Anticancer Activity

DMHQ's potential as an anticancer agent has been explored in several studies. Key findings include:

- Cell Line Studies : DMHQ has shown antiproliferative effects against various cancer cell lines, including human leukemia (MV4-11), lung (A549), and colon (HCT116) cancer cells. The IC50 values for these cell lines indicate significant cytotoxicity:

| Cell Line | IC50 (μM) |

|---|---|

| MV4-11 | 0.015 |

| A549 | 0.103 |

| HCT116 | 0.078 |

These results suggest that DMHQ may be more effective than standard chemotherapeutics like cisplatin in certain contexts .

Case Studies and Research Findings

- In Vitro Studies : A study demonstrated that DMHQ derivatives exhibited selective cytotoxicity against cancer cells while sparing normal fibroblast cells (BALB/3T3). This selectivity is crucial for minimizing side effects in potential therapeutic applications .

- Mechanistic Insights : Research indicates that DMHQ interacts with topoisomerase II, forming a drug-DNA-topoisomerase complex that leads to DNA damage and apoptosis in cancer cells .

- Structural Variations : Variations in the chemical structure of DMHQ have been shown to influence its biological activity. For example, modifications at the 6-position can enhance or reduce antimicrobial properties .

常见问题

Q. What are the optimal synthetic routes for 2,8-Dimethyl-4-Hydrazinoquinoline, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : A common approach involves Pd-catalyzed cross-coupling reactions, leveraging protocols similar to those used for quinoline derivatives. For instance, palladium complexes like PdCl₂(PPh₃)₂ or Pd(OAc)₂ in DMF with K₂CO₃ as a base can facilitate coupling of hydrazine precursors with pre-functionalized quinoline cores . Optimizing solvent polarity (e.g., DMF vs. ethanol) and temperature (80–120°C) can enhance yield. Monitoring reaction progress via TLC and isolating intermediates via column chromatography (silica gel, hexane/ethyl acetate gradients) is critical .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies methyl and hydrazino substituents. Aromatic protons typically appear at δ 7.5–8.5 ppm, while methyl groups resonate near δ 2.5–3.0 ppm. Hydrazino NH signals (δ 4.0–5.0 ppm) may split due to hydrogen bonding .

- IR : The hydrazino group shows N–H stretches at ~3300 cm⁻¹ and C=N vibrations near 1600 cm⁻¹. Cross-reference with NIST Chemistry WebBook for validation .

- X-ray Crystallography : Use SHELXL for refinement of crystal structures. Ensure high-resolution data (R-factor < 5%) and validate with CCDC deposition .

Q. How does the hydrazino group in this compound influence its stability under varying storage conditions?

- Methodological Answer : The hydrazino group is prone to oxidation and hydrolysis. Store the compound under inert gas (N₂/Ar) at –20°C in amber vials. For long-term stability, lyophilize and use desiccants. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR shifts or IR bands) when characterizing derivatives of this compound?

- Methodological Answer :

- Reproducibility : Repeat experiments under controlled conditions (e.g., anhydrous solvents, degassed systems).

- Alternative Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals. For ambiguous IR bands, employ Raman spectroscopy or computational simulations (DFT) .

- Data Cross-Validation : Compare with structurally analogous compounds, such as 4-hydroxyquinoline derivatives, to identify substituent effects .

Q. What computational modeling strategies are recommended to predict the reactivity of this compound in catalytic systems?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to study electron distribution. Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.

- Molecular Docking : For biological studies, dock the compound into target proteins (e.g., acetylcholinesterase for Alzheimer’s research) using AutoDock Vina. Validate with in vitro assays .

Q. What experimental approaches are used to elucidate the mechanism of biological activity of this compound derivatives?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Synthesize analogs with modifications at the 4-hydrazino or methyl positions. Test against disease models (e.g., microbial growth inhibition or enzyme inhibition assays).

- Kinetic Studies : Use stopped-flow spectroscopy to monitor real-time interactions with targets like reactive oxygen species (ROS) or metal ions .

- Metabolic Profiling : Employ LC-MS to identify metabolites in hepatic microsome assays, assessing oxidative/nitrosative stress pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。